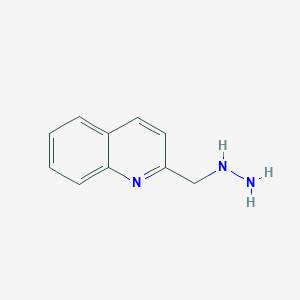
2-(Hydrazinylmethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-(Hidrazinilmetil)quinolina es un compuesto heterocíclico que presenta un sistema de anillo de quinolina con un grupo hidrazinilmetil unido a la segunda posición. Este compuesto es de gran interés debido a sus versátiles aplicaciones en diversos campos, como la química medicinal, la química orgánica sintética y la química industrial.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 2-(Hidrazinilmetil)quinolina generalmente implica la reacción del quinolina-2-carbaldehído con hidrato de hidracina. La reacción se lleva a cabo generalmente en condiciones de reflujo en un disolvente adecuado como etanol o metanol. La reacción procede a través de la formación de un intermedio de hidrazona, que posteriormente se cicla para producir el producto deseado .
Métodos de Producción Industrial
La producción industrial de 2-(Hidrazinilmetil)quinolina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso. Además, se están explorando enfoques de química verde, como las reacciones sin disolventes y el uso de catalizadores reciclables, para hacer el proceso de producción más sostenible .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-(Hidrazinilmetil)quinolina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar derivados del ácido quinolina-2-carboxílico.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazinil en un grupo amino.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los nucleófilos como los haluros de alquilo y los haluros de arilo se emplean comúnmente en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados del ácido quinolina-2-carboxílico, derivados de aminoquinolina y diversos compuestos de quinolina sustituidos .
Aplicaciones Científicas De Investigación
La 2-(Hidrazinilmetil)quinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto exhibe actividad biológica y se estudia por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Sirve como un compuesto líder en programas de descubrimiento de fármacos destinados a desarrollar nuevos agentes terapéuticos.
Industria: El compuesto se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la 2-(Hidrazinilmetil)quinolina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en su función como agente antimicrobiano, el compuesto puede inhibir la síntesis de ácidos nucleicos o proteínas en las células microbianas. En aplicaciones anticancerígenas, puede inducir la apoptosis o inhibir la proliferación celular al dirigirse a vías de señalización específicas .
Comparación Con Compuestos Similares
Compuestos Similares
Quinolina: El compuesto madre de la 2-(Hidrazinilmetil)quinolina, conocido por su amplia gama de aplicaciones en la química medicinal e industrial.
2-Aminoquinolina: Un compuesto similar con un grupo amino en la segunda posición, utilizado en la síntesis de productos farmacéuticos y agroquímicos.
2-(Metiltio)quinolina: Otro derivado con un grupo metiltio, conocido por su actividad biológica.
Singularidad
La 2-(Hidrazinilmetil)quinolina es única debido a la presencia del grupo hidrazinilmetil, que confiere una reactividad química y una actividad biológica distintas en comparación con otros derivados de quinolina. Esta singularidad la convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
1016513-69-1 |
|---|---|
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
quinolin-2-ylmethylhydrazine |
InChI |
InChI=1S/C10H11N3/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,12H,7,11H2 |
Clave InChI |
MFRASMHRMFKLFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



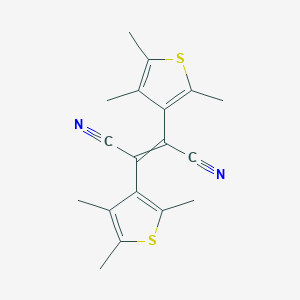
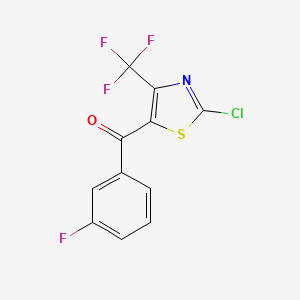
![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)

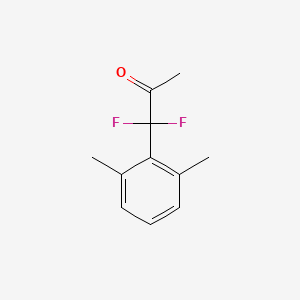

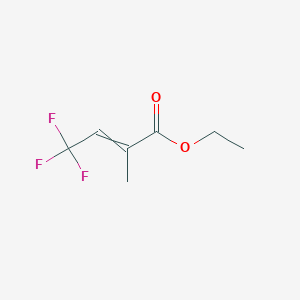
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
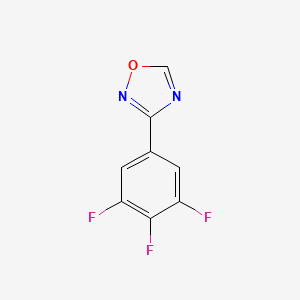
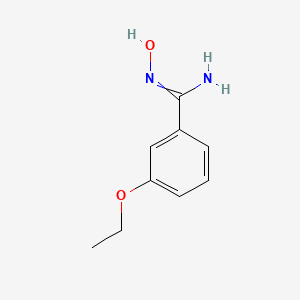

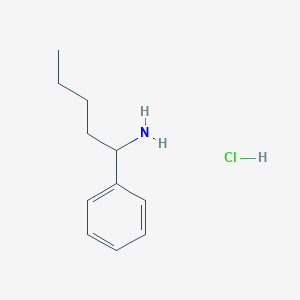
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
